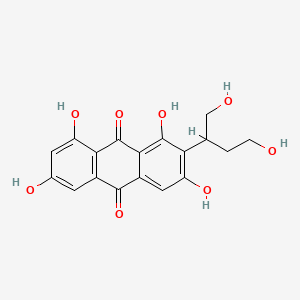
2-(1,4-Dihydroxybutan-2-yl)-1,3,6,8-tetrahydroxy-9,10-anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Versiconol is a polyphenol that is 9,10-anthraquinone substituted at positions 1, 3, 6 and 8 by hydroxy groups and at position 2 by a 1,4-dihydroxybutan-2-yl group. It has a role as an Aspergillus metabolite. It is a polyphenol and a tetrahydroxyanthraquinone.
Scientific Research Applications
Antibacterial Activity
The antibacterial properties of anthraquinone derivatives have been explored in various studies. One such study focused on synthesizing 1,3,5,7-tetrahydroxy-9,10-anthraquinone and its derivatives, revealing their moderate antibacterial activity against common pathogenic bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. This suggests a potential application of anthraquinone derivatives in developing new antibacterial agents (Nurbayti, Mujahidin, & Syah, 2022).
Anticancer Properties
Several studies highlight the potential of anthraquinone derivatives as anticancer agents. For instance, the in vitro anticancer activity of compounds from the crinoid Colobometra perspinosa was linked to certain anthraquinone structures, underscoring their potential in cancer treatment (Wright et al., 2009). Similarly, certain anthraquinones have demonstrated inhibitory effects on the replication of viruses like Coxsackie virus B3 and influenza virus, indicating their potential as antiviral agents (Zhao et al., 2015).
Synthesis and Chemical Analysis
The structural complexity of anthraquinones invites extensive chemical analysis and synthesis studies. Research involving the quantum-chemical and correlation study of tautomerism and ionization of anthraquinone derivatives helps in understanding their chemical behavior and potential applications in various fields, including material science and drug design (Fain, Zaitsev, & Ryabov, 2006).
Biological Interactions
The interaction of anthraquinone derivatives with biological molecules like DNA is another area of interest. Studies on the interaction of calf thymus DNA with anthraquinone derivatives provide insights into their potential applications in pharmacology and cancer treatment. For example, the interaction of the Ni(II) complex of sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate with DNA was studied, revealing insights into the binding parameters and potential modes of action within cells (Guin, Das, Das, & Mandal, 2012).
Properties
Molecular Formula |
C18H16O8 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-(1,4-dihydroxybutan-2-yl)-1,3,6,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O8/c19-2-1-7(6-20)13-12(23)5-10-15(17(13)25)18(26)14-9(16(10)24)3-8(21)4-11(14)22/h3-5,7,19-23,25H,1-2,6H2 |
InChI Key |
ZLIRCPWCWHTYNP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)CO)O)O)O |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)CO)O)O)O |
synonyms |
versiconol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


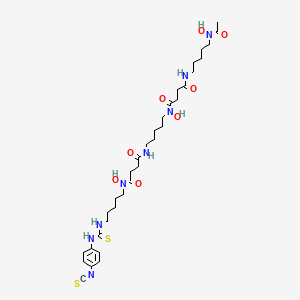
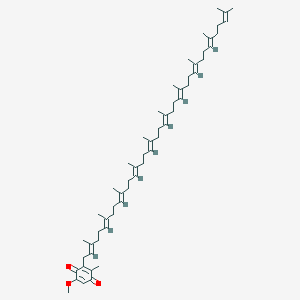
![4-[2-[[(3-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1264527.png)
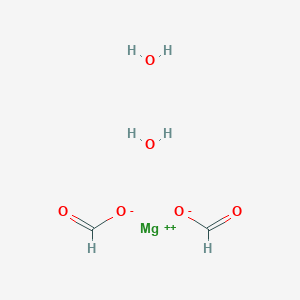
![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-methoxyphenyl)undecanoyl]phytosphingosine](/img/structure/B1264530.png)
![3-O-[(2E,4R)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264531.png)




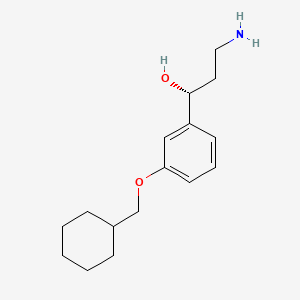

![(1R,2R,5S,6S,7S)-2-(benzylcarbamoyl)-3-[3-chloro-2-(hydroxymethyl)phenyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B1264545.png)
![(15R)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264548.png)
